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Compound of Interest
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Cat. No.: B173199 Get Quote

CAS Number: 18087-99-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract
(4,6-Dimethylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a

valuable intermediate in the synthesis of a variety of chemical entities.[1] With the Chemical

Abstracts Service (CAS) number 18087-99-5, this compound is of interest to researchers and

professionals in the pharmaceutical, agrochemical, and specialty chemical industries. Its

unique structural features make it a versatile building block in organic synthesis. This technical

guide provides a comprehensive overview of the available information on (4,6-
Dimethylpyridin-2-yl)methanol, including its physicochemical properties, synthesis,

spectroscopic characterization, and applications, with a particular focus on its role in drug

discovery and development.

Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, with the pyridine scaffold

appearing in numerous approved pharmaceutical agents. The introduction of various

substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical

and pharmacological properties. (4,6-Dimethylpyridin-2-yl)methanol, with its dimethylated

pyridine ring and a hydroxymethyl group at the 2-position, presents a unique combination of

steric and electronic features. The methyl groups can influence the molecule's solubility and
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metabolic stability, while the hydroxymethyl group provides a reactive handle for further

chemical modifications. This guide aims to consolidate the available technical information on

this compound, providing a valuable resource for its effective utilization in research and

development.

Physicochemical Properties
A summary of the key physicochemical properties of (4,6-Dimethylpyridin-2-yl)methanol is
presented in the table below. This information is crucial for its proper handling, storage, and

use in chemical reactions.

Property Value Source

CAS Number 18087-99-5 Internal Database

Molecular Formula C₈H₁₁NO [2]

Molecular Weight 137.18 g/mol Internal Database

Appearance Off-white solid Internal Database

Storage Conditions 0-8°C Internal Database

SMILES CC1=CC(=NC(=C1)CO)C [2]

InChI

InChI=1S/C8H11NO/c1-6-3-

7(2)9-8(4-6)5-10/h3-

4,10H,5H2,1-2H3

[2]

Synthesis and Manufacturing
While a specific, detailed, and publicly available protocol for the synthesis of (4,6-
Dimethylpyridin-2-yl)methanol is not readily found in the searched literature, its synthesis

can be conceptually approached from its logical precursor, 2,4,6-collidine (also known as 2,4,6-

trimethylpyridine).

Conceptual Synthetic Pathway
The most plausible synthetic route involves the selective oxidation of one of the methyl groups

of 2,4,6-collidine. The methyl group at the 2-position is sterically more accessible for certain
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reagents compared to the one at the 4-position.

2,4,6-Collidine (4,6-Dimethylpyridin-2-yl)methanolSelective Oxidation

Click to download full resolution via product page

Caption: Conceptual synthetic pathway to (4,6-Dimethylpyridin-2-yl)methanol.

Discussion of Synthetic Strategy
The selective oxidation of a methyl group on a pyridine ring can be challenging due to the ring's

electron-deficient nature, which deactivates adjacent methyl groups to oxidation. However,

several methods can be considered:

Free Radical Halogenation followed by Nucleophilic Substitution: This would involve the

selective free-radical bromination of the 2-methyl group of 2,4,6-collidine using a reagent like

N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. The resulting

2-(bromomethyl)-4,6-dimethylpyridine could then undergo nucleophilic substitution with a

hydroxide source to yield the desired alcohol.

Oxidation with specific oxidizing agents: While strong oxidants like potassium permanganate

(KMnO₄) would likely lead to the formation of the corresponding carboxylic acid or ring

cleavage, milder and more selective oxidizing agents could potentially achieve the desired

transformation.[3] The choice of oxidant and reaction conditions would be critical to favor the

formation of the alcohol over the aldehyde or carboxylic acid.

It is important to note that these are generalized strategies, and the optimization of reaction

conditions, including solvent, temperature, and stoichiometry, would be necessary to achieve a

viable synthetic process.

Spectroscopic Characterization
Detailed, experimentally verified spectroscopic data for (4,6-Dimethylpyridin-2-yl)methanol is
not widely available in the public domain. However, based on its chemical structure, the

expected spectroscopic features can be predicted.
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Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

protons of the methyl and hydroxymethyl groups.

Aromatic Protons: Two singlets in the aromatic region (typically δ 6.5-8.5 ppm),

corresponding to the protons at the 3- and 5-positions of the pyridine ring.

Hydroxymethyl Protons: A singlet for the two methylene protons (-CH₂OH) and a broad

singlet for the hydroxyl proton (-OH), the chemical shift of which would be dependent on the

solvent and concentration.

Methyl Protons: Two singlets for the two methyl groups at the 4- and 6-positions.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would be expected to show eight distinct signals corresponding to

the eight carbon atoms in the molecule. The chemical shifts would be influenced by the

nitrogen atom in the ring and the oxygen atom of the hydroxymethyl group.

Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 137. The

protonated molecule [M+H]⁺ would be observed at m/z 138.[2] Fragmentation patterns would

likely involve the loss of the hydroxymethyl group or a methyl group.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the

alcohol group.

C-H stretching vibrations of the aromatic ring and the methyl/methylene groups in the region

of 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring in the region of 1400-1600 cm⁻¹.

C-O stretching vibration of the primary alcohol around 1050 cm⁻¹.
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Reactivity and Chemical Transformations
The chemical reactivity of (4,6-Dimethylpyridin-2-yl)methanol is primarily dictated by the

hydroxymethyl group and the pyridine ring.

Reactions of the Hydroxymethyl Group Reactions of the Pyridine Ring

(4,6-Dimethylpyridin-2-yl)methanol

Oxidation

[O]

Esterification

RCOCl or (RCO)₂O

Etherification

R-X, base

Halogenation

SOCl₂, PBr₃

(4,6-Dimethylpyridin-2-yl)methanol

N-Alkylation

R-X

N-Oxidation

m-CPBA

Click to download full resolution via product page

Caption: Key chemical transformations of (4,6-Dimethylpyridin-2-yl)methanol.

Reactions at the Hydroxymethyl Group
The primary alcohol functionality is a versatile handle for a variety of chemical transformations:

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde using

mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger

oxidizing agents like potassium permanganate (KMnO₄).

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield

the corresponding esters.

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide

(Williamson ether synthesis) will produce ethers.

Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such

as a halide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

This activates the position for nucleophilic substitution reactions.
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Reactions Involving the Pyridine Ring
The pyridine nitrogen is basic and can undergo reactions such as:

N-Alkylation: Reaction with alkyl halides can lead to the formation of the corresponding

pyridinium salt.

N-Oxidation: Treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA)

can form the pyridine N-oxide.

Applications in Research and Development
(4,6-Dimethylpyridin-2-yl)methanol is a valuable building block in several areas of chemical

research and industry.

Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its

structure is particularly relevant in the development of drugs targeting a range of conditions.

Researchers have utilized this compound in the creation of novel therapeutic agents, with

potential applications in anti-inflammatory and antimicrobial research.[1] It is also explored in

the development of drugs for neurological disorders.[1]

Agrochemicals
In the agrochemical industry, (4,6-Dimethylpyridin-2-yl)methanol is used in the formulation of

pesticides and herbicides, contributing to improved crop yields and pest resistance.[1]

Specialty Chemicals and Organic Synthesis
Beyond its life sciences applications, this compound is employed in the production of specialty

chemicals and as a versatile reagent in organic synthesis.[1] Its ability to participate in a variety

of chemical reactions makes it a useful starting material for the construction of more complex

molecules.

Safety and Handling
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While a specific, detailed safety data sheet (SDS) for (4,6-Dimethylpyridin-2-yl)methanol was

not retrieved in the literature search, general precautions for handling substituted pyridines

should be followed. These compounds are often irritants and may be harmful if ingested,

inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is

recommended to consult the supplier's SDS.

Conclusion
(4,6-Dimethylpyridin-2-yl)methanol, CAS number 18087-99-5, is a valuable and versatile

chemical intermediate with significant potential in pharmaceutical and agrochemical research

and development. While detailed public-domain information on its synthesis and spectroscopic

properties is limited, its structural features suggest a range of chemical reactivity that can be

exploited for the synthesis of complex target molecules. This guide has summarized the

available information and provided a scientifically grounded perspective on its properties and

applications, serving as a useful resource for researchers and professionals in the field. Further

research into the synthesis and reactivity of this compound is warranted to fully unlock its

potential.
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To cite this document: BenchChem. [An In-depth Technical Guide to (4,6-Dimethylpyridin-2-
yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173199#4-6-dimethylpyridin-2-yl-methanol-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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